molecular formula C24H25N3 B5540382 4-benzyl-N-(4-biphenylylmethylene)-1-piperazinamine CAS No. 303095-38-7

4-benzyl-N-(4-biphenylylmethylene)-1-piperazinamine

Cat. No.: B5540382
CAS No.: 303095-38-7
M. Wt: 355.5 g/mol
InChI Key: IXFVKBVTWWQIMO-NCELDCMTSA-N
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Description

4-benzyl-N-(4-biphenylylmethylene)-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(4-biphenylylmethylene)-1-piperazinamine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine core is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Condensation with Biphenyl Aldehyde: The final step involves the condensation of the benzylated piperazine with 4-biphenylcarboxaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(4-biphenylylmethylene)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, acids, or bases depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-biphenylylmethylene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(4-biphenylylmethylene)-1-piperazinecarboxamide
  • 4-benzyl-N-(4-biphenylylmethylene)-1-piperazineethanol
  • 4-benzyl-N-(4-biphenylylmethylene)-1-piperazinepropylamine

Uniqueness

4-benzyl-N-(4-biphenylylmethylene)-1-piperazinamine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique combination of benzyl and biphenyl groups attached to the piperazine core may result in specific interactions with molecular targets.

Properties

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-phenylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3/c1-3-7-22(8-4-1)20-26-15-17-27(18-16-26)25-19-21-11-13-24(14-12-21)23-9-5-2-6-10-23/h1-14,19H,15-18,20H2/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFVKBVTWWQIMO-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303095-38-7
Record name 4-BENZYL-N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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